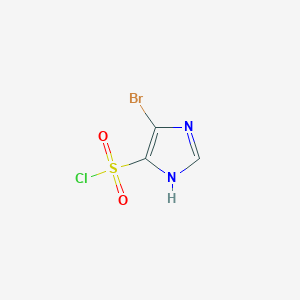![molecular formula C15H15N3O4 B3318540 5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 100307-49-1](/img/structure/B3318540.png)
5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
Übersicht
Beschreibung
5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is a compound that represents a fascinating intersection of various chemical frameworks. Its structure consists of a combination of an imidazo[4,5-c]pyridine core with a benzyloxy carbonyl group and a carboxylic acid moiety. This hybrid design bestows the compound with unique physicochemical properties, rendering it a subject of interest in numerous scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid can be carried out through a multi-step process, typically involving the formation of the imidazo[4,5-c]pyridine core followed by the introduction of the benzyloxy carbonyl group and the carboxylic acid. Common synthetic routes include:
Cyclization reactions: : Starting from pyridine derivatives.
Protective group chemistry: : To introduce the benzyloxy carbonyl group.
Functional group transformations: : To convert precursors into the desired carboxylic acid.
Industrial Production Methods: : Industrial-scale production would likely focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow synthesis could be employed to enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: : The compound can undergo several types of chemical reactions:
Oxidation and Reduction: : Specific conditions can lead to the oxidation of the benzyloxy group or reduction of the imidazo ring.
Substitution Reactions: : The imidazo[4,5-c]pyridine core can participate in nucleophilic or electrophilic substitution.
Esterification and Amidation: : The carboxylic acid group can be esterified or converted into amides.
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate or chromium trioxide.
Reduction: : Employing hydrogen gas with a palladium catalyst.
Substitution: : Utilizing halides or alkylating agents under acidic or basic conditions.
Esterification: : Employing alcohols in the presence of acid catalysts.
Major Products: : Depending on the reaction conditions, the major products formed can vary. For instance, oxidation might yield carboxylic acids or ketones, while substitution can lead to alkylated or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound's unique structure makes it a valuable building block for the synthesis of more complex molecules. It can serve as a precursor for pharmaceuticals, agrochemicals, and materials science.
Biology: : In biological research, the compound can act as a molecular probe to study enzyme interactions or receptor binding due to its imidazo[4,5-c]pyridine core, which is often recognized by various biological targets.
Medicine: : Potential medicinal applications include its use as a scaffold in drug design, particularly for targeting specific receptors or enzymes involved in disease pathways.
Industry: : In industrial applications, the compound can be utilized in the development of novel materials with specific electronic or structural properties.
Wirkmechanismus
The mechanism by which 5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid exerts its effects largely depends on its interactions at the molecular level. It may bind to specific receptors or enzymes, altering their activity. This binding can trigger a cascade of biochemical reactions, influencing pathways related to the compound's biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Methoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid: : Similar structure but with a methoxy group instead of benzyloxy.
4,5,6,7-Tetrahydroimidazo[4,5-c]pyridine derivatives: : Various substitutions at different positions on the core structure.
So, there you have it: a deep dive into the fascinating world of 5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid!
Eigenschaften
IUPAC Name |
5-phenylmethoxycarbonyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-14(20)13-6-11-12(17-9-16-11)7-18(13)15(21)22-8-10-4-2-1-3-5-10/h1-5,9,13H,6-8H2,(H,16,17)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUNOHNTEKWLCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=C1N=CN2)C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Propenoic acid, 3-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, (2e)-](/img/structure/B3318523.png)



